Ald-CH2-PEG4-Boc vs. N3-PEG4-Boc: Terminal Aldehyde Enables Orthogonal Conjugation Not Possible with Azide
Ald-CH2-PEG4-Boc terminates in an aldehyde group capable of reductive amination with primary amines or oxime/hydrazone ligation. In contrast, the common alternative N3-PEG4-Boc terminates in an azide group requiring copper-catalyzed or strain-promoted click chemistry with alkyne-containing partners . The aldehyde chemistry is orthogonal to azide-alkyne cycloaddition, enabling sequential conjugation strategies where both handle types are needed in the same synthesis .
| Evidence Dimension | Terminal functional group chemistry |
|---|---|
| Target Compound Data | Aldehyde: reacts with primary amines via reductive amination; reacts with alkoxyamines or hydrazides via oxime/hydrazone formation |
| Comparator Or Baseline | N3-PEG4-Boc: azide, reacts only with alkynes via CuAAC or SPAAC |
| Quantified Difference | Orthogonal reaction pathway—aldehyde does not react with alkynes; azide does not react with amines |
| Conditions | Reductive amination: pH 5.5-6.5 with NaBH3CN; oxime ligation: pH 6.5-7.5 |
Why This Matters
Procurement of Ald-CH2-PEG4-Boc over N3-PEG4-Boc is essential when the target payload bears an amine rather than an alkyne, or when sequential orthogonal conjugation steps require both aldehyde and azide chemistry.
